1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one
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Overview
Description
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a dihydropyridinone ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with 1,2-dihydropyridin-2-one under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a dihydropyridinone ring.
1-(2-Bromoethyl)-1H-pyrrole: Contains a bromoethyl group attached to a pyrrole ring.
(S)-5-(Bromomethyl)-2-pyrrolidinone: Features a bromomethyl group attached to a pyrrolidinone ring.
Uniqueness
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of a bromophenoxy group and a dihydropyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-4-6-12(7-5-11)17-10-9-15-8-2-1-3-13(15)16/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAGTWWJXBJYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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